molecular formula C7H14N2O2 B15239585 (3R)-3-Amino-3-(oxolan-3-yl)propanamide

(3R)-3-Amino-3-(oxolan-3-yl)propanamide

Cat. No.: B15239585
M. Wt: 158.20 g/mol
InChI Key: APFKUILWHYNEMI-PRJDIBJQSA-N
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Description

(3R)-3-Amino-3-(oxolan-3-yl)propanamide is a chiral propanamide derivative characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position of the amino-propanamide backbone. Its molecular formula is C₈H₁₄N₂O₂ (MW: 170.21 g/mol).

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(3R)-3-amino-3-(oxolan-3-yl)propanamide

InChI

InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)/t5?,6-/m1/s1

InChI Key

APFKUILWHYNEMI-PRJDIBJQSA-N

Isomeric SMILES

C1COCC1[C@@H](CC(=O)N)N

Canonical SMILES

C1COCC1C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(oxolan-3-yl)propanamide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate catalyst.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(oxolan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(3R)-3-Amino-3-(oxolan-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets. For instance, in cancer research, the compound binds to mutant p53 proteins and restores their ability to bind DNA and activate downstream effectors involved in tumor suppression . This interaction helps in reactivating the tumor suppressor functions of p53, thereby inhibiting cancer progression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison of (3R)-3-Amino-3-(oxolan-3-yl)propanamide with five related compounds, focusing on structural features, molecular properties, and inferred biological relevance.

Structural and Functional Group Comparison

Table 1: Key Structural and Molecular Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound C₈H₁₄N₂O₂ 170.21 Oxolane, propanamide, primary amine Chiral center, potential BACE1 affinity
2-Methyl propanamide (from GC-MS analysis) C₄H₉NO 87.12 Methyl, propanamide Simpler structure, low molecular weight
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide) (EP 4374877A2) C₂₃H₂₂F₆N₄O₃ 500.44 Trifluoromethyl, pyridine, amide, pyrrolidine High lipophilicity, metabolic stability
3-[2-(tert-Butylamino)quinolin-3-yl]-N-[(oxolan-3-yl)methyl]propanamide C₂₁H₂₈N₄O₂ 368.47 Quinoline, tert-butyl, oxolane, amide π-π interactions, bulky substituents
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid (70702-47-5) C₈H₁₀N₂O₂ 166.18 Pyridine, carboxylic acid, primary amine Polar, amino acid analog
(3R)-3-Amino-3-(oxan-4-yl)propanamide (1604390-57-9) C₈H₁₆N₂O₂ 172.22 Oxane (tetrahydropyran), propanamide Six-membered ring, conformational flexibility

Key Differences and Implications

Ring Systems and Conformation
  • Oxolane (5-membered) vs. Oxane (6-membered): The oxolane group in the target compound confers a rigid, planar conformation compared to the more flexible tetrahydropyran (oxane) in its six-membered analog . This could influence binding to enzymatic pockets (e.g., BACE1’s catalytic site).
  • Quinoline vs.
Substituent Effects
  • Trifluoromethyl Groups: The fluorinated compound (Row 3) exhibits enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic character, making it more suitable for blood-brain barrier penetration .
  • Carboxylic Acid vs. Amide: The carboxylic acid in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (Row 5) increases polarity, likely limiting membrane permeability compared to the amide-containing analogs .
Steric and Stereochemical Considerations
  • Tert-Butyl Group: The bulky tert-butyl substituent in Row 4 may hinder binding to shallow protein pockets but improve selectivity for deeper active sites .
  • Chirality: The (3R) configuration in the target compound and its oxane analog (Row 6) suggests enantioselective interactions with biological targets, a critical factor in drug design .

Biological Activity

(3R)-3-Amino-3-(oxolan-3-yl)propanamide is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H13N3O2
  • Molecular Weight : 158.20 g/mol
  • IUPAC Name : 3-amino-3-(oxolan-3-yl)propanamide
  • Canonical SMILES : C1COCC1C(CC(=O)N)N

The compound features an amino group and an oxolane ring, which contribute to its interactions with various biological targets. The oxolane ring enhances hydrophobic interactions, while the amino group can form hydrogen bonds, facilitating enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with specific biomolecules, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These mechanisms can lead to various biochemical pathways being activated or inhibited, resulting in observable biological effects.

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in conditions where enzyme activity is dysregulated.
  • Receptor Interaction : It may interact with receptors that influence crucial signaling pathways, potentially impacting physiological balance.
  • Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Potential : There is evidence indicating its role in reducing inflammation through modulation of biochemical pathways.

Summary of Biological Activities

ActivityDescription
Enzyme InhibitionPotential to inhibit enzymes involved in metabolic pathways.
Receptor InteractionMay modulate receptor activity affecting signal transduction.
Antimicrobial EffectsInvestigated for potential antimicrobial properties.
Anti-inflammatoryPossible role in reducing inflammation through biochemical pathways.

Enzyme Interaction Studies

A study evaluated the inhibitory effects of this compound on specific enzymes linked to metabolic disorders. Results indicated significant inhibition rates compared to control groups, suggesting its therapeutic potential in metabolic regulation.

Receptor Binding Assays

Research involving receptor binding assays demonstrated that this compound could effectively bind to certain receptors associated with pain and inflammation, indicating its potential utility in pain management therapies.

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties against a range of bacterial strains, warranting further exploration into its application as an antibiotic or adjunct therapy.

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